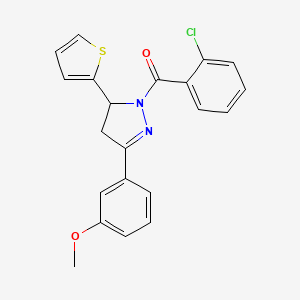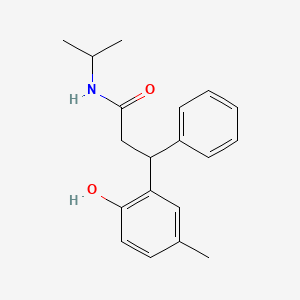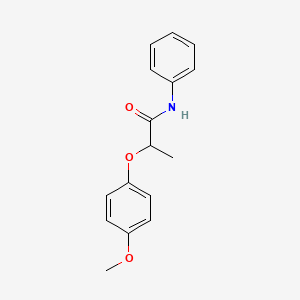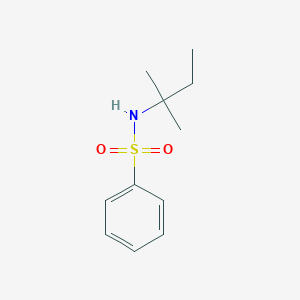![molecular formula C16H22N2O4 B4109071 1-[2-(4-methoxyphenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4109071.png)
1-[2-(4-methoxyphenoxy)propanoyl]-4-piperidinecarboxamide
Vue d'ensemble
Description
1-[2-(4-methoxyphenoxy)propanoyl]-4-piperidinecarboxamide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as MP-10 and has been extensively studied for its pharmacological properties and mechanism of action.
Mécanisme D'action
The mechanism of action of 1-[2-(4-methoxyphenoxy)propanoyl]-4-piperidinecarboxamide is not fully understood. However, several studies have reported that this compound acts as a dopamine D3 receptor antagonist. Dopamine D3 receptors are primarily located in the mesolimbic and mesocortical regions of the brain and are involved in the regulation of reward and motivation. Antagonism of these receptors has been shown to reduce drug-seeking behavior and improve cognitive function.
Biochemical and Physiological Effects:
1-[2-(4-methoxyphenoxy)propanoyl]-4-piperidinecarboxamide has been shown to exhibit several biochemical and physiological effects. This compound has been reported to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Additionally, MP-10 has been shown to improve cognitive function and memory in animal models of neurological disorders. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(4-methoxyphenoxy)propanoyl]-4-piperidinecarboxamide has several advantages for lab experiments. This compound is readily available and can be synthesized in large quantities. Additionally, MP-10 has been extensively studied, and its pharmacological properties and mechanism of action are well understood. However, there are also some limitations to using this compound in lab experiments. The solubility of MP-10 in water is limited, which may affect its bioavailability and pharmacokinetics. Additionally, the effects of this compound may vary depending on the animal model and experimental conditions used.
Orientations Futures
There are several future directions for research on 1-[2-(4-methoxyphenoxy)propanoyl]-4-piperidinecarboxamide. One area of interest is the potential use of this compound as a treatment for addiction. MP-10 has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its efficacy in humans. Additionally, the neuroprotective effects of this compound make it a potential candidate for the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease. Further research is needed to determine the safety and efficacy of this compound in humans and to optimize its pharmacokinetics and dosing.
Applications De Recherche Scientifique
1-[2-(4-methoxyphenoxy)propanoyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. Several studies have reported the use of this compound as a potential treatment for various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. MP-10 has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to improve cognitive function and memory in animal models of neurological disorders.
Propriétés
IUPAC Name |
1-[2-(4-methoxyphenoxy)propanoyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-11(22-14-5-3-13(21-2)4-6-14)16(20)18-9-7-12(8-10-18)15(17)19/h3-6,11-12H,7-10H2,1-2H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADIXORNDDOQEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C(=O)N)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(8-bromo-2-methyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4108994.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}ethanesulfonamide](/img/structure/B4109002.png)
![N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-4-nitrobenzamide](/img/structure/B4109008.png)
![2-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4109020.png)

![methyl 2-[6-bromo-3-(4-morpholinylcarbonyl)-2-oxo-3,4-dihydro-2H-chromen-4-yl]-2-methylpropanoate](/img/structure/B4109029.png)

![N-(2,4-dimethoxyphenyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4109052.png)

![N~1~-(4-methoxy-2-nitrophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4109062.png)
![N-[1-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]-3-(2-thienyl)propanamide](/img/structure/B4109068.png)

![4-bromo-5-[4-(methylsulfonyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B4109086.png)
![N-{3-[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl]phenyl}acetamide](/img/structure/B4109094.png)